Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-
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Overview
Description
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is a complex organic compound with a unique structure that includes a benzene ring substituted with chloro, dichloromethylsulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro group. This is followed by the introduction of the nitro group through nitration, and finally, the addition of the dichloromethylsulfonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of biological molecules. The sulfonyl group can also enhance the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but lacks the nitro and sulfonyl groups.
Benzene, 1,2-dichloro-4-(chloromethyl)-: Contains additional chloro groups, altering its reactivity and applications.
Benzene, 1-chloro-4-(trichloromethyl)-: Features a trichloromethyl group, which significantly changes its chemical properties.
Uniqueness
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is unique due to the combination of chloro, nitro, and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The presence of these groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- (commonly referred to as the compound) is a chlorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : C7H4Cl3NO4S
- Molecular Weight : 304.52 g/mol
- CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular signaling and metabolism. The presence of chlorine and sulfonyl groups enhances its reactivity and potential to form adducts with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa (Cervical Cancer) : IC50 = 0.126 μM
- SMMC-7721 (Liver Cancer) : IC50 = 0.071 μM
- K562 (Leukemia) : IC50 = 0.164 μM
These values indicate that the compound is more potent than some established chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzene derivatives indicates that modifications in the substituent groups can significantly alter biological activity. Key findings include:
Substituent | Effect on Activity |
---|---|
Electron-donating groups (e.g., -OCH3) | Increase activity |
Electron-withdrawing groups (e.g., -Cl) | Decrease activity |
Sulfonamide moiety | Inactive in some derivatives |
These insights guide the design of new compounds with enhanced efficacy against cancer cells .
Toxicological Profile
While exploring the biological activities, it is crucial to consider the compound's toxicological profile. The compound has been reported to exhibit:
- Acute Toxicity : High toxicity via inhalation and ingestion.
- Carcinogenic Potential : Some studies suggest a potential carcinogenic effect due to its structural similarity to known carcinogens.
Case Studies
-
Case Study on HeLa Cells :
A study evaluated the effect of the compound on HeLa cells, revealing that treatment with varying concentrations led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. -
In Vivo Studies :
Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent in vivo.
Properties
CAS No. |
61496-44-4 |
---|---|
Molecular Formula |
C7H4Cl3NO4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-chloro-4-(dichloromethylsulfonyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H |
InChI Key |
ALZIDDBBTJEMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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